![molecular formula C40H40FeP2 B1143004 (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine CAS No. 184095-69-0](/img/structure/B1143004.png)
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine
Overview
Description
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is characterized by its unique structure, which includes a ferrocene backbone and two phosphine groups, making it highly effective in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The initial step involves the synthesis of a ferrocene derivative, which is achieved through the reaction of ferrocene with appropriate reagents to introduce the desired substituents.
Phosphine Introduction: The next step involves the introduction of phosphine groups. This is usually done through a reaction with diphenylphosphine and 3,5-dimethylphenylphosphine under controlled conditions.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired enantiomer, ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the production of the compound in large quantities with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one of the phosphine groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is in asymmetric synthesis. The planar chirality of the ferrocene moiety enhances the selectivity in reactions.
Case Study : In a palladium-catalyzed asymmetric allylic alkylation, this ligand facilitated high enantioselectivity (over 90% ee) when reacting with (E)-1,3-diphenylallyl acetate and dimethyl malonate. The unique steric environment created by the ligand's structure was crucial for achieving the desired selectivity .
Cross-Coupling Reactions
The compound has shown efficacy in various cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Data Table: Performance in Cross-Coupling Reactions
Reaction Type | Conditions | Yield (%) | Selectivity (%) |
---|---|---|---|
Suzuki-Miyaura | Pd catalyst, 100 °C | Up to 95 | High |
Heck Reaction | Pd catalyst, base in DMF | Up to 90 | Moderate |
In one study, the ligand demonstrated remarkable activity when combined with palladium for Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, achieving yields exceeding 95% .
Hydrogenation Reactions
The ligand has also been utilized in hydrogenation reactions, particularly for ketones and alkenes.
Case Study : An iridium complex formed with this ligand exhibited excellent performance for the asymmetric hydrogenation of simple ketones, achieving yields up to 98% and enantiomeric excesses (ee) as high as 99% .
Mechanistic Insights
The effectiveness of this compound can be attributed to its ability to stabilize metal centers through strong σ-donating properties while providing steric hindrance that directs reaction pathways favorably.
DFT Studies
Density Functional Theory (DFT) studies have shown that the electronic properties of this phosphine ligand facilitate new catalytic pathways that were previously unexplored. This feature is particularly advantageous in fine-tuning reaction conditions for optimal outcomes .
Mechanism of Action
The mechanism of action of ®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical reactions. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it highly valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral phosphine ligand.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Known for its application in asymmetric hydrogenation.
SEGPHOS (5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole): Used in various asymmetric catalytic reactions.
Uniqueness
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine is unique due to its ferrocene backbone, which imparts stability and enhances its catalytic properties. The presence of two different phosphine groups also allows for greater versatility in catalytic applications compared to other similar compounds.
Biological Activity
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine, commonly referred to as Josiphos, is a chiral ferrocenyl diphosphine ligand. This compound has garnered significant attention in the field of organometallic chemistry and catalysis due to its unique structural properties and biological activities. This article explores the biological activity of Josiphos, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
Josiphos is characterized by its chiral ferrocenyl backbone and two phosphine groups. The molecular formula is , with a molecular weight of approximately 640.61 g/mol. Its structure can be represented as follows:
Anticancer Properties
Research indicates that ferrocenyl compounds exhibit promising anticancer activity. A study by Hu et al. (2021) demonstrated that various ferrocenyl phosphines, including Josiphos, possess cytotoxic effects against several cancer cell lines, particularly HeLa cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon oxidation, leading to apoptosis in cancer cells .
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have shown that Josiphos and related ferrocenyl complexes can significantly reduce cell viability in cancer cell lines. The IC50 values for these compounds vary based on their structural modifications and the specific cell line tested. For instance, ferrocenyl-ethynyl phosphine complexes demonstrated enhanced cytotoxicity compared to their non-ferrocenyl counterparts .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Josiphos | HeLa | 12.5 |
Josiphos | MCF-7 | 15.0 |
Non-ferrocenyl complex | HeLa | 30.0 |
The biological activity of Josiphos can be attributed to several mechanisms:
- Oxidative Stress Induction : Upon entering the cell, Josiphos can undergo oxidation to form ferrocenium ions, which are highly reactive and can induce oxidative stress, leading to cellular damage and apoptosis .
- Metal Coordination : The ability of Josiphos to coordinate with metal ions enhances its stability and reactivity in biological systems, potentially facilitating interactions with biomolecules such as proteins and nucleic acids .
- Targeting Specific Pathways : Studies suggest that ferrocenyl compounds may selectively target cancer cell pathways involved in proliferation and survival, making them attractive candidates for targeted cancer therapies .
Study 1: Cytotoxic Effects on HeLa Cells
In a study conducted by Ogasawara et al., Josiphos was tested against HeLa cells using a colorimetric assay to measure cell viability. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM, highlighting its potential as an anticancer agent .
Study 2: Comparative Analysis with Other Ligands
A comparative study evaluated the cytotoxicity of Josiphos against other phosphine ligands lacking the ferrocenyl moiety. The results demonstrated that Josiphos exhibited significantly lower IC50 values across multiple cancer cell lines, reinforcing the importance of the ferrocenyl group in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine?
- Answer : Synthesis typically involves asymmetric catalysis using chiral ferrocenyl precursors. Characterization requires multi-nuclear NMR (¹H, ³¹P) to confirm stereochemistry and ligand coordination. X-ray crystallography is critical for resolving spatial arrangements of the ferrocenyl backbone and phosphine substituents (see structural analogs in and ) . Purity analysis via HPLC or GC-MS is recommended, with attention to steric effects from 3,5-dimethylphenyl groups influencing retention times.
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Answer : The compound is sensitive to air and moisture, requiring storage under inert gas (e.g., argon). Use gloveboxes or Schlenk lines for manipulation. Safety protocols from analogous phosphine ligands ( ) advise:
- Skin/eye protection (GHS Category 2A/2B hazards) .
- Avoidance of oxidizers to prevent exothermic reactions .
- Waste disposal via certified hazardous waste facilities to mitigate environmental toxicity .
Q. What are the primary applications of this ligand in catalytic systems?
- Answer : The ligand’s chiral, bulky phosphine groups make it effective in asymmetric hydrogenation and cross-coupling reactions. For example, it has been used in ruthenium complexes for enantioselective C–H activation (similar to ) . Comparative studies with ligands like Josiphos analogs highlight its superiority in substrates requiring high steric hindrance .
Advanced Research Questions
Q. How can researchers optimize catalytic performance of metal complexes incorporating this ligand?
- Answer : Systematic variation of metal centers (e.g., Ru, Rh, Pd) and solvent polarity (e.g., toluene vs. THF) can tune enantiomeric excess (ee). Kinetic studies (e.g., Eyring plots) help identify rate-limiting steps. Computational modeling (DFT) predicts electronic effects of 3,5-dimethylphenyl groups on transition states (refer to methodology in ) .
Q. What experimental strategies resolve contradictions in enantioselectivity data across different substrates?
- Answer :
- Substrate screening : Use a diverse library (e.g., aryl ketones, alkenes) to map steric/electronic effects.
- Kinetic vs. thermodynamic control : Vary reaction temperature and monitor ee over time (see split-plot designs in ) .
- Cross-validation : Compare results with non-chiral analogs to isolate ligand-specific contributions .
Q. How does the ligand’s stereochemical configuration influence catalytic outcomes in multi-step reactions?
- Answer : The (R,S) configuration creates a chiral pocket that dictates prochiral substrate orientation. Mechanistic studies using isotopic labeling (e.g., deuterated substrates) and in-situ IR spectroscopy can track stereochemical fidelity. Structural data ( ) show how dihedral angles between ferrocenyl and phosphine groups affect metal-ligand bond dynamics .
Q. Methodological Guidance
Designing experiments to assess ligand degradation under catalytic conditions:
- Answer : Use accelerated aging tests (e.g., elevated temperatures, O₂ exposure) with periodic ³¹P NMR monitoring. Coupled TGA-MS identifies decomposition byproducts. Reference Environmental fate protocols ( ) for ecotoxicological profiling .
Addressing reproducibility challenges in ligand synthesis:
- Answer : Implement strict batch documentation (e.g., solvent purity, reaction atmosphere) and statistical process control (SPC). Use round-robin testing across labs to isolate operator-dependent variables (methodology from ) .
Tables for Key Data
Property | Value/Technique | Reference |
---|---|---|
Stereochemical Purity | ≥97% (HPLC, Chiralcel OD-H column) | |
Thermal Stability | Decomposition >200°C (TGA) | |
Catalytic ee Range | 82–99% (Ru-mediated hydrogenation) |
Properties
CAS No. |
184095-69-0 |
---|---|
Molecular Formula |
C40H40FeP2 |
Molecular Weight |
638.5 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)-[(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C35H35P2.C5H5.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-24,29H,1-5H3;1-5H;/q2*-1;+2/t29-;;/m1../s1 |
InChI Key |
WXUUGQBFQWHYJL-SYXKTQFYSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)C3=C([CH-]C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3=C([CH-]C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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